molecular formula C6H7BO3S B3028857 (3-formyl-5-methylthiophen-2-yl)boronic acid CAS No. 36155-76-7

(3-formyl-5-methylthiophen-2-yl)boronic acid

Cat. No.: B3028857
CAS No.: 36155-76-7
M. Wt: 170.00
InChI Key: PTEVJUMNVGSFFN-UHFFFAOYSA-N
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Description

(3-Formyl-5-methylthiophen-2-yl)boronic acid is a heteroaromatic boronic acid derivative featuring a thiophene ring substituted with a formyl group (-CHO) at position 3, a methyl group (-CH₃) at position 5, and a boronic acid (-B(OH)₂) moiety at position 2. Its IUPAC name is (5-formyl-4-methylthiophen-2-yl)boronic acid, with the SMILES notation CC1=C(SC(=C1)B(O)O)C=O . The compound’s structure combines electron-withdrawing (formyl) and electron-donating (methyl) groups, which influence its acidity, reactivity, and biological activity.

The formyl group enhances reactivity in nucleophilic additions or cyclizations, while the boronic acid moiety enables diol-binding for applications in sensing or prodrug design .

Properties

IUPAC Name

(3-formyl-5-methylthiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO3S/c1-4-2-5(3-8)6(11-4)7(9)10/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEVJUMNVGSFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(S1)C)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001263150
Record name B-(3-Formyl-5-methyl-2-thienyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36155-76-7
Record name B-(3-Formyl-5-methyl-2-thienyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36155-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Formyl-5-methyl-2-thienyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-formyl-5-methylthiophen-2-yl)boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the reaction of 3-formyl-5-methylthiophene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables palladium-catalyzed cross-coupling with aryl halides or triflates. Key findings:

  • Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures are effective for coupling with aryl bromides or iodides .

  • Reaction Efficiency : Yields range from 65–92% depending on steric and electronic effects of coupling partners .

  • Functional Group Tolerance : The formyl and methyl groups remain intact under standard coupling conditions (60–80°C, 12–24 h) .

Example Reaction :

 3 Formyl 5 methylthiophen 2 yl boronic acid+Ar XPd catalyst baseBiaryl product\text{ 3 Formyl 5 methylthiophen 2 yl boronic acid}+\text{Ar X}\xrightarrow{\text{Pd catalyst base}}\text{Biaryl product}

Conditions: THF/H₂O (3:1), K₂CO₃, 70°C, 18 h .

Functionalization of the Formyl Group

The aldehyde moiety undergoes selective transformations:

Schiff Base Formation

Reacts with primary amines to form boronic acid-tethered imines:

  • Conditions : Ethanol, reflux (100°C, 24 h) .

  • Applications : Synthesizes ligands for coordination chemistry or bioactive molecules (e.g., antimicrobial agents) .

Example :

R NH2+ 3 Formyl 5 methylthiophen 2 yl boronic acidR N CH Thiophene B OH 2\text{R NH}_2+\text{ 3 Formyl 5 methylthiophen 2 yl boronic acid}\rightarrow \text{R N CH Thiophene B OH }_2

Yield: 70–85% .

Reductive Amination

The formyl group is reduced to a hydroxymethyl intermediate, which reacts with amines:

  • Reducing Agents : NaBH₄ or NaBH₃CN in methanol .

  • Products : Stable 2-(aminomethyl)thiophenylboronic acids for drug discovery .

Cyclization Reactions

In acidic or basic media, the boronic acid and aldehyde groups participate in intramolecular cyclization:

  • Benzoxaborole Formation : Forms fused 6-membered rings under dehydration conditions (e.g., H₂SO₄) .

  • Stability : Cyclized products exhibit enhanced thermal stability compared to linear analogs .

Complexation with Diols

The boronic acid binds reversibly with 1,2- or 1,3-diols (e.g., saccharides):

  • Applications :

    • Fluorescent sensors for glucose detection .

    • Drug delivery systems targeting diol-rich biomolecules .

Binding Affinity :

DiolAssociation Constant (M⁻¹)Reference
D-Fructose1.2 × 10³
Catechol8.7 × 10²

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes regioselective substitutions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position .

  • Halogenation : NBS or Cl₂ in CCl₄ yields 4-halo derivatives .

Stability and Handling Considerations

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

  • Decomposition : Prolonged exposure to moisture or air leads to boroxine formation .

Comparison with Similar Compounds

Structural and Electronic Properties

Key Structural Analogs :

Compound Core Structure Substituents (Positions) Key Features
(3-Formyl-5-methylthiophen-2-yl)boronic acid Thiophene -CHO (3), -CH₃ (5), -B(OH)₂ (2) Electron-rich thiophene with mixed electronic effects; moderate acidity
5-Trifluoromethyl-2-formylphenylboronic acid Phenyl -CHO (2), -CF₃ (5), -B(OH)₂ (1) Strong electron-withdrawing -CF₃ increases acidity (pKa ~7.2)
3-Thiophenylboronic acid Thiophene -B(OH)₂ (3) Simpler structure; used in Suzuki couplings and enzyme inhibition studies
Benzoxaborole derivatives Benzoxaborole Cyclic B-O linkage Enhanced stability and LeuRS enzyme inhibition (e.g., Tavaborole, MIC = 4 µg/mL)
  • Acidity: The formyl group in this compound lowers pKa compared to non-formylated analogs, though less than 5-trifluoromethyl-2-formylphenylboronic acid due to the weaker electron-withdrawing effect of -CHO vs. -CF₃ .
  • Isomerization : Formyl-substituted boronic acids (e.g., 5-trifluoromethyl-2-formylphenylboronic acid) can isomerize to cyclic benzoxaboroles in solution, enhancing interactions with biological targets like leucyl-tRNA synthetase (LeuRS) .

Antimicrobial Activity :

Compound MIC (µg/mL) vs. Candida albicans MIC (µg/mL) vs. Bacillus cereus Target Enzyme/Pathway
This compound Not reported Not reported Potential LeuRS binding
5-Trifluoromethyl-2-formylphenylboronic acid 32 8 (vs. Tavaborole: 16) LeuRS inhibition
Tavaborole (AN2690) 4 16 LeuRS inhibition (FDA-approved)
  • The thiophene core may improve membrane permeability compared to phenyl analogs, but direct antimicrobial data for this compound is lacking .
  • Meta-substituted thiophenyl boronic acids (e.g., 3-thiophenylboronic acid) show IC₅₀ values of 20–30 µM against Streptococcus pneumoniae enzymes, suggesting structure-activity dependence on substitution patterns .

Enzyme Inhibition :

  • Boronic acids with formyl groups exhibit dual functionality: boronic acid binds serine residues in enzymes (e.g., β-lactamases), while the formyl group participates in Schiff base formation or allosteric modulation .
  • Borinic acids (R₂B(OH)) show ~10× higher affinity for diols (e.g., catechol) than boronic acids due to reduced steric hindrance, highlighting a limitation of monofunctional boronic acids .

Biological Activity

(3-formyl-5-methylthiophen-2-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment, antimicrobial properties, and antioxidant effects. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C7_{7}H7_{7}BO_{3S
  • Molecular Weight : 179.99 g/mol
  • CAS Number : 1072952-28-3

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study assessing the cytotoxicity of boronic compounds against prostate cancer cells, it was found that certain derivatives led to a reduction in cell viability while maintaining the viability of healthy cells. Specifically, concentrations of 5 µM resulted in a decrease in cancer cell viability to approximately 33% compared to control groups .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineConcentration (µM)Viability (%)
This compoundPC-3 (Prostate Cancer)533
ControlPC-3-100

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibition zones, indicating its effectiveness against these pathogens. The growth inhibition zones ranged from 7 mm to 13 mm depending on the concentration used .

Table 2: Antimicrobial Efficacy

MicroorganismInhibition Zone (mm)Concentration (mg/mL)
Staphylococcus aureus106.50
Escherichia coli86.50

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays such as DPPH and ABTS. Results indicated a strong free radical scavenging ability with IC_{50} values comparable to standard antioxidants like α-Tocopherol .

Table 3: Antioxidant Activity

MethodIC_{50} (µg/mL)
DPPH0.14 ± 0.01
ABTSNot specified

Enzyme Inhibition Studies

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its enzyme inhibition capabilities. It exhibited moderate activity against acetylcholinesterase and high activity against butyrylcholinesterase, making it a candidate for further research in neuroprotective applications .

Table 4: Enzyme Inhibition Activities

EnzymeIC_{50} (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various boronic compounds on human prostate cancer cells and mouse fibroblast cells, revealing that while cancer cell viability decreased significantly, healthy cells remained largely unaffected at similar concentrations .
  • Antimicrobial Testing : The compound was tested against multiple microorganisms, showing effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
  • Antioxidant Studies : The antioxidant activity was assessed through multiple methodologies, confirming the compound's ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Q & A

Q. What are the key challenges in synthesizing (3-formyl-5-methylthiophen-2-yl)boronic acid, and how can they be addressed methodologically?

The synthesis of aromatic boronic acids with reactive functional groups (e.g., formyl and methyl) often requires protection-deprotection strategies to prevent side reactions. For example, the formyl group may interfere with boronic acid stability during purification. A common approach involves synthesizing boronic esters (e.g., pinacol esters) as intermediates, which are hydrolyzed post-purification to yield the free boronic acid . Additionally, optimizing reaction conditions (e.g., temperature, solvent polarity) can mitigate premature cyclization or trimerization .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm structural integrity, with characteristic boron-coupled signals (~7-9 ppm for aromatic protons).
  • Mass Spectrometry (MS) : MALDI-TOF or LC-MS/MS can detect molecular ions, though boronic acids may dehydrate to form boroxines during analysis. Derivatization with diols (e.g., pinacol) stabilizes the compound for accurate mass determination .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways, critical for applications in materials science .

Q. How does the formyl substituent influence the reactivity of this boronic acid in diol-binding assays?

The electron-withdrawing formyl group enhances the Lewis acidity of the boron atom, increasing its affinity for diols (e.g., sugars). Kinetic studies using stopped-flow fluorescence or SPR spectroscopy can quantify binding constants (KdK_d) and rates (konk_{on}/koffk_{off}). For example, analogous arylboronic acids exhibit KdK_d values in the µM-mM range for glucose, depending on pH and steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound with glycoproteins?

Discrepancies often arise from secondary interactions (e.g., hydrophobic effects from the methylthiophene ring) or buffer conditions. To isolate boronic acid-diol binding:

  • Use surface plasmon resonance (SPR) with controlled surface chemistry (e.g., AECPBA-functionalized dextran) to minimize nonspecific interactions .
  • Compare binding in borate vs. phosphate buffers to assess pH-dependent selectivity .

Q. What strategies optimize the incorporation of this boronic acid into stimuli-responsive polymers?

  • Protection during polymerization : Use pinacol-protected boronic acid monomers in ATRP or RAFT polymerization to prevent side reactions. Deprotection post-polymerization restores diol-responsive behavior .
  • Multi-responsive design : Combine with thermoresponsive blocks (e.g., PNIPAM) to create hydrogels sensitive to temperature, pH, and glucose .

Q. How can structural modifications enhance the anticancer activity of this compound?

Structure-activity relationship (SAR) studies guided by proteasome inhibition mechanisms (e.g., bortezomib’s threonine targeting) are key:

  • Replace the formyl group with bioisosteres (e.g., ketones) to modulate electrophilicity.
  • Introduce peptide mimics to improve target specificity, as seen in boronic acid-based proteasome inhibitors .
  • Validate efficacy via in vitro cytotoxicity assays (e.g., glioblastoma cell lines) and proteasome activity assays .

Q. What methodologies detect trace impurities of this compound in pharmaceutical formulations?

  • LC-MS/MS in MRM mode : Enables detection at sub-ppm levels. Use acidic mobile phases (0.1% formic acid) to enhance ionization of underivatized boronic acids .
  • Derivatization-free protocols : Reduce sample preparation time by leveraging high-resolution mass analyzers (Q-TOF) for accurate mass identification .

Methodological Considerations for Experimental Design

Q. Designing kinetic studies for boronic acid-diol binding: What controls are essential?

  • pH control : Boronic acid-diol binding is pH-dependent (optimal at ~pH 8.5). Use buffered solutions (e.g., HEPES) to maintain consistency .
  • Competitive assays : Include excess diol (e.g., fructose) to validate specificity.
  • Temperature equilibration : Rapid mixing (stopped-flow) ensures accurate konk_{on} measurements .

Q. How to address boroxine formation during mass spectrometry analysis?

  • In situ derivatization : Add 2,5-dihydroxybenzoic acid (DHB) matrix during MALDI preparation to form stable boronic esters .
  • Low-temperature ionization : Reduce thermal decomposition by using cryogenic MALDI stages .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(3-formyl-5-methylthiophen-2-yl)boronic acid
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(3-formyl-5-methylthiophen-2-yl)boronic acid

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